4-Amino-6-chloro-8-methylquinoline
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Overview
Description
4-Amino-6-chloro-8-methylquinoline is a chemical compound with the empirical formula C10H9ClN2 . It is a solid substance .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 4-Amino-6-chloro-8-methylquinoline, involves various protocols. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis
The molecular structure of 4-Amino-6-chloro-8-methylquinoline consists of a benzene ring fused with a pyridine moiety . The molecular weight of this compound is 192.64 .Chemical Reactions Analysis
Quinoline derivatives, including 4-Amino-6-chloro-8-methylquinoline, are known to undergo various chemical reactions. For instance, they can participate in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . They can also undergo oxidative dehydrogenation to afford quinolines .Physical And Chemical Properties Analysis
4-Amino-6-chloro-8-methylquinoline is a solid substance . It has a molecular weight of 192.64 .Scientific Research Applications
Anticancer Research
4-Amino-6-chloro-8-methylquinoline: has been identified as a key scaffold in the development of new anticancer agents . Its structure is conducive to modification, allowing researchers to synthesize derivatives with potential cytotoxic activities against various cancer cell lines. The compound’s ability to intercalate with DNA or inhibit key enzymes involved in cell proliferation makes it a valuable candidate for anticancer drug development.
Antimicrobial and Antituberculosis Agents
The quinoline moiety is known for its antimicrobial properties, and derivatives of 4-Amino-6-chloro-8-methylquinoline are no exception . They have been explored for their efficacy against a range of bacterial and fungal pathogens. Additionally, the compound’s derivatives show promise as antituberculosis agents, potentially inhibiting the growth of Mycobacterium tuberculosis.
Anti-Inflammatory Applications
Inflammation is a biological response to harmful stimuli, and controlling it is crucial for treating various diseases4-Amino-6-chloro-8-methylquinoline derivatives have been studied for their anti-inflammatory properties, which could lead to new treatments for chronic inflammatory conditions .
Antimalarial Activity
Quinoline compounds have a long history as antimalarial agents, with chloroquine being a well-known example. Research into 4-Amino-6-chloro-8-methylquinoline and its derivatives continues to explore their potential as antimalarial drugs, particularly in the face of increasing resistance to existing treatments .
Mechanism of Action
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with this compound are H302 - H318, indicating that it is harmful if swallowed and causes serious eye damage . The precautionary statements are P280 - P301 + P312 + P330 - P305 + P351 + P338 + P310, suggesting that protective gloves/eye protection/face protection should be worn, and specific measures should be taken if the compound is swallowed or if it comes into contact with the eyes .
Future Directions
Quinoline derivatives, including 4-Amino-6-chloro-8-methylquinoline, have been found to exhibit a wide range of biological activities, making them promising candidates for drug discovery . They are used extensively in the treatment of various conditions, including urinary tract infections, respiratory infections, bone joint infections, sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis . Therefore, future research may focus on the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
properties
IUPAC Name |
6-chloro-8-methylquinolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h2-5H,1H3,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWBMZJXOULWCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(C=CN=C12)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589040 |
Source
|
Record name | 6-Chloro-8-methylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-chloro-8-methylquinoline | |
CAS RN |
948293-08-1 |
Source
|
Record name | 6-Chloro-8-methylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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